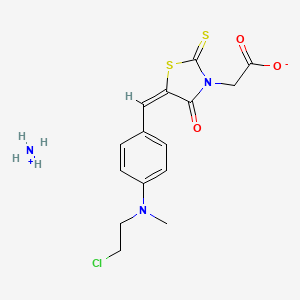![molecular formula C36H32N6O2 B14327583 2,2'-Bipyridine, 6,6'-bis[[(6'-methyl[2,2'-bipyridin]-6-yl)methoxy]methyl]- CAS No. 109795-79-1](/img/structure/B14327583.png)
2,2'-Bipyridine, 6,6'-bis[[(6'-methyl[2,2'-bipyridin]-6-yl)methoxy]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Bipyridine, 6,6’-bis[[(6’-methyl[2,2’-bipyridin]-6-yl)methoxy]methyl]- is a complex organic compound that belongs to the bipyridine family. This compound is known for its unique structure, which includes two bipyridine units connected through methoxy groups. It is widely used in coordination chemistry due to its ability to form stable complexes with various metal ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bipyridine, 6,6’-bis[[(6’-methyl[2,2’-bipyridin]-6-yl)methoxy]methyl]- typically involves the reaction of 6-bromomethylpyridine with 2,2’-bipyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Bipyridine, 6,6’-bis[[(6’-methyl[2,2’-bipyridin]-6-yl)methoxy]methyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo substitution reactions where one of the functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized bipyridine derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
2,2’-Bipyridine, 6,6’-bis[[(6’-methyl[2,2’-bipyridin]-6-yl)methoxy]methyl]- has a wide range of scientific research applications:
Biology: The compound is used in the study of biological systems, particularly in the formation of metal complexes that can interact with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of metal-based drugs.
Industry: It is used in the synthesis of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,2’-Bipyridine, 6,6’-bis[[(6’-methyl[2,2’-bipyridin]-6-yl)methoxy]methyl]- involves its ability to act as a bidentate ligand, forming stable chelate complexes with metal ions. These complexes can participate in various chemical reactions, influencing the reactivity and properties of the metal center. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,6’-Dimethyl-2,2’-bipyridine: Similar in structure but with methyl groups instead of methoxy groups.
2,2’-Bipyridine: The parent compound without additional substituents.
4,4’-Bipyridine: Another isomer with nitrogen atoms in different positions.
Uniqueness
2,2’-Bipyridine, 6,6’-bis[[(6’-methyl[2,2’-bipyridin]-6-yl)methoxy]methyl]- is unique due to its specific substitution pattern, which enhances its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring high stability and reactivity.
Propriétés
Numéro CAS |
109795-79-1 |
|---|---|
Formule moléculaire |
C36H32N6O2 |
Poids moléculaire |
580.7 g/mol |
Nom IUPAC |
2-methyl-6-[6-[[6-[6-[[6-(6-methylpyridin-2-yl)pyridin-2-yl]methoxymethyl]pyridin-2-yl]pyridin-2-yl]methoxymethyl]pyridin-2-yl]pyridine |
InChI |
InChI=1S/C36H32N6O2/c1-25-9-3-15-31(37-25)33-17-5-11-27(39-33)21-43-23-29-13-7-19-35(41-29)36-20-8-14-30(42-36)24-44-22-28-12-6-18-34(40-28)32-16-4-10-26(2)38-32/h3-20H,21-24H2,1-2H3 |
Clé InChI |
YOCKAEALPXCPNU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)C2=CC=CC(=N2)COCC3=NC(=CC=C3)C4=CC=CC(=N4)COCC5=NC(=CC=C5)C6=CC=CC(=N6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


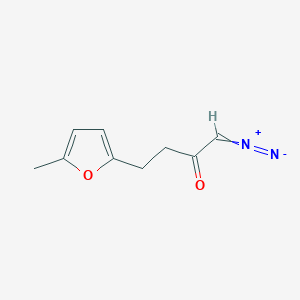
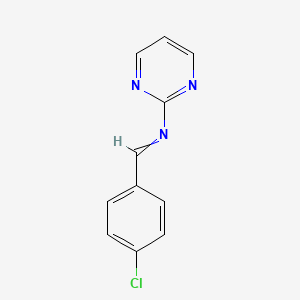


![4-(2-Methylbutyl)-4'-[(4-octylphenoxy)methyl]-1,1'-biphenyl](/img/structure/B14327518.png)
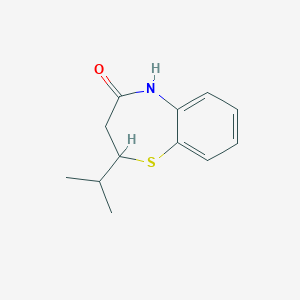
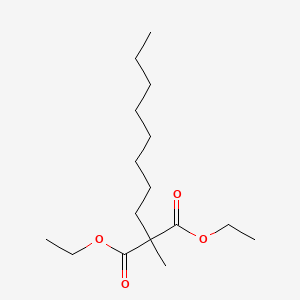

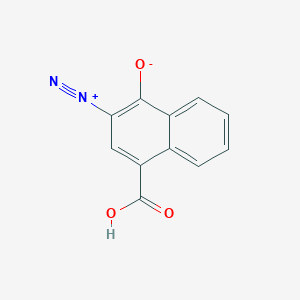
![Pyridine, 2-[1,1-dimethyl-2-(methylthio)ethyl]-](/img/structure/B14327554.png)
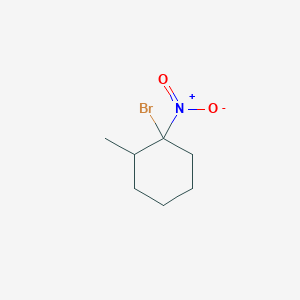

![2-[(E)-(6-aminopyridin-2-yl)iminomethyl]phenol](/img/structure/B14327567.png)
